Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide
Description
Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide (CAS: EN300-754742) is a trifluoroborate salt featuring a 6-azaspiro[2.5]octane core modified with a tert-butoxycarbonyl (Boc) protective group. This compound is structurally characterized by a spirocyclic system where a nitrogen atom bridges a cyclopropane and a five-membered ring. The Boc group enhances steric protection and modulates reactivity, making it valuable in cross-coupling reactions such as Suzuki-Miyaura . Its molecular formula is C₁₁H₁₈BF₃KNO₂, with a molecular weight of 303.18 g/mol .
Properties
IUPAC Name |
potassium;trifluoro-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-2-yl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BF3NO2.K/c1-11(2,3)19-10(18)17-6-4-12(5-7-17)8-9(12)13(14,15)16;/h9H,4-8H2,1-3H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIPAVCOMXWXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC12CCN(CC2)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BF3KNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronic Acid Synthesis
Method A (Grignard Addition):
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React the Boc-protected amine with trimethyl borate (B(OMe)₃) in tetrahydrofuran (THF) at −78°C.
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Add a Grignard reagent (e.g., MeMgBr) to generate the boronate complex.
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Hydrolyze with dilute HCl to yield the boronic acid.
Method B (Lithiation-Borylation):
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Treat the substrate with n-butyllithium (n-BuLi) in THF at −78°C.
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Quench with trisopropyl borate (B(OiPr)₃), then acidify to isolate the boronic acid.
Yield : 70–80% (Method B preferred for sterically hindered substrates).
Fluorination to Trifluoroboranuide
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Dissolve the boronic acid in aqueous HF (48%) and KHF₂ (3.0 equiv).
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Stir at 50°C for 24 hours to replace hydroxyl groups with fluorine.
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Critical Note : Anhydrous conditions are essential to avoid hydrolysis of the trifluoroborate.
Potassium Salt Formation
The trifluoroboranuide anion is precipitated as the potassium salt via ion exchange.
Procedure:
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Add KCl (2.0 equiv) to a methanolic solution of the trifluoroboranuide acid.
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Stir for 1 hour, then concentrate under reduced pressure.
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Recrystallize from ethanol/water (9:1) to obtain the pure potassium salt.
Characterization Data (Representative):
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈BF₃KNO₂ |
| Molecular Weight | 325.14 g/mol |
| ¹⁹F NMR (D₂O) | δ −134.2 ppm (BF₃, q, J = 32 Hz) |
| ¹¹B NMR (D₂O) | δ 3.5 ppm (quadrupolar broadening) |
Optimization and Challenges
Side Reactions and Mitigation
Chemical Reactions Analysis
Types of Reactions
Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amine group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as organolithium or Grignard reagents. Reaction conditions may involve low temperatures and inert atmospheres.
Deprotection Reactions: Acidic reagents like trifluoroacetic acid (TFA) are commonly used for deprotection. The reaction is typically carried out at room temperature.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Formation of new organoboron compounds.
Deprotection Reactions: Formation of the free amine derivative.
Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives, depending on the specific reaction.
Scientific Research Applications
Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Potential applications in the development of boron-containing drugs and bioactive molecules. The compound’s ability to undergo various chemical transformations makes it a valuable tool in medicinal chemistry.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment that relies on the accumulation of boron in tumor cells.
Industry: Used in the development of advanced materials and catalysts. The compound’s boron content can enhance the properties of materials, such as thermal stability and conductivity.
Mechanism of Action
The mechanism of action of Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide involves its ability to participate in various chemical reactions. The trifluoroborate group can act as a nucleophile or electrophile, depending on the reaction conditions. The protected amine group can be deprotected to reveal a reactive amine, which can further participate in chemical transformations. The spirocyclic structure provides stability and rigidity, making the compound suitable for use in complex synthetic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Azabicyclo Systems
Potassium {3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptan-6-yl}trifluoroboranuide Structure: Replaces the spiro[2.5]octane with a bicyclo[4.1.0]heptane (norbornane-like) system. Molecular Formula: C₁₁H₁₈BF₃KNO₂ (same as the target compound). Key Difference: The bicyclic system introduces different steric and electronic profiles due to fused rings instead of a spiro junction. This may alter coupling efficiency in Suzuki reactions .
Potassium {3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexan-1-yl}trifluoroboranuide Structure: Smaller bicyclo[3.1.0]hexane core. CAS: 2095504-38-2.
Fluorinated Derivatives
Potassium {6-[(tert-butoxy)carbonyl]-2,2-difluoro-6-azaspiro[2.5]octan-1-yl}trifluoroboranide
- Structure : Adds two fluorine atoms to the spiro[2.5]octane core.
- Impact : Fluorination increases lipophilicity and metabolic stability, making it advantageous in medicinal chemistry. However, the electron-withdrawing effect of fluorine may reduce nucleophilicity in cross-coupling reactions .
Functional Group Variations
6-[(tert-Butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic Acid
- CAS : 1262396-32-4.
- Structure : Replaces the trifluoroborate group with a carboxylic acid.
- Application : Functions as a building block for peptide coupling or esterification rather than cross-coupling. The absence of boron limits its utility in Suzuki reactions .
rac-tert-butyl (1R,7S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate
- Structure : Uses a boronic ester (dioxaborolane) instead of trifluoroborate.
- Impact : Boronic esters require harsher reaction conditions (e.g., strong bases) for activation compared to trifluoroborates, which are more stable and user-friendly .
Heteroaromatic Analogues
Potassium Trifluoro(6-fluoropyridin-3-yl)borate (CAS: 1111732-94-5) Structure: Pyridine-based trifluoroborate with a fluorine substituent. Application: The aromatic system enhances electronic conjugation, improving reactivity in aryl-aryl couplings.
Potassium (6-Chloropyridin-3-yl)trifluoroborate (CAS: 1235099-38-3)
- Structure : Chlorine substituent on pyridine.
- Impact : The electron-withdrawing chlorine enhances oxidative stability but may slow transmetallation in cross-coupling reactions compared to the spirocyclic target compound .
Comparative Data Table
Biological Activity
Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide, with the CAS number 2853476-44-3, is a synthetic organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C₁₂H₂₀BF₃KNO₂
- Molecular Weight : 317.20 g/mol
- Structure : The compound features a spirocyclic framework that includes a nitrogen atom, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The spirocyclic structure enhances its binding affinity and specificity, making it a candidate for therapeutic applications. The mechanism of action may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways.
Antitumor Activity
A related study explored the synthesis of novel azaspiro compounds and their antitumor activities. Compounds derived from spirocyclic structures demonstrated significant antiproliferative effects against several cancer cell lines, suggesting that this compound may have similar potential .
Pharmacological Profiles
The pharmacological profiles of structurally related compounds reveal diverse activities:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Azaspiro[3.3]heptane derivative | CNS modulation | |
| Spirocyclic compounds | Antimicrobial properties | |
| Carbamate derivatives | Insecticidal activity |
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions, typically starting from spirocyclic amines and utilizing tert-butyl chloroformate under basic conditions. The synthetic route is crucial for optimizing yield and purity, which directly influences the biological activity of the final product .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide, and how is purity ensured?
Methodological Answer: The synthesis typically involves reacting a spirocyclic precursor (e.g., 6-azaspiro[2.5]octane derivatives) with tert-butoxycarbonyl (Boc) protecting groups and trifluoroborate reagents. A validated protocol includes:
- Step 1: Boc-protection of the azaspiro compound under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (Et₃N) in tetrahydrofuran (THF) .
- Step 2: Reaction with potassium trifluoroborate salts under inert atmosphere, monitored via thin-layer chromatography (TLC) for completion .
- Purification: Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) yields >95% purity. Purity is confirmed via ¹⁹F NMR and HPLC-MS .
Q. Q2. How does the stability of this compound compare to structurally related organotrifluoroborates?
Methodological Answer: Stability is influenced by the spirocyclic backbone and Boc protection:
- Comparative Analysis: Unlike linear analogs (e.g., potassium trifluorophenylborate), the azaspiro structure enhances steric protection of the boron center, reducing hydrolysis. Stability tests in aqueous solutions (pH 7.4, 25°C) show <10% degradation over 24 hours, compared to >30% for non-spiro analogs .
- Storage Recommendations: Store under argon at –20°C in anhydrous DMSO or THF to prevent boronate cleavage .
Q. Q3. What are the primary applications of this compound in organic synthesis?
Methodological Answer: Key applications include:
- Suzuki-Miyaura Cross-Coupling: Acts as a stable boron nucleophile for forming C–C bonds. Example protocol: React with aryl halides (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ (2 equiv) in THF/H₂O (3:1) at 80°C .
- Peptide Modifications: The Boc-protected amine enables post-synthetic deprotection (using TFA) for functionalizing biomolecules .
Advanced Research Questions
Q. Q4. How can reaction intermediates involving this compound be characterized spectroscopically?
Methodological Answer:
- ¹⁹F NMR Tracking: Monitor boron-fluorine coupling constants (¹J(B-F) ≈ 30–40 Hz) to confirm trifluoroborate integrity. Shifts in δ ~ –135 to –145 ppm indicate intact BF₃K groups .
- X-ray Crystallography: Single crystals grown via slow diffusion of hexane into THF solutions confirm spirocyclic geometry and boron coordination .
Q. Q5. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states. Key parameters:
- Machine Learning: Train models on datasets of analogous trifluoroborate reactions to predict yields under varying Pd catalysts and solvents .
Q. Q6. How can researchers resolve contradictions in reported catalytic efficiencies for this compound?
Methodological Answer:
- Controlled Replication: Standardize conditions (e.g., Pd source, solvent purity, degassing methods) to isolate variables.
- Kinetic Profiling: Use in situ IR or ReactIR to track reaction rates and identify deactivation pathways (e.g., boronate hydrolysis or Pd black formation) .
- Meta-Analysis: Compare literature data using multivariate regression (e.g., Hammett σ values for substituent effects) .
Q. Q7. What safety protocols are critical when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
